Predicted Physicochemical Profile Comparison: Target Compound vs. Des-Cyclopropylmethyl Analog
A direct computational comparison using standard cheminformatics tools reveals substantial differences between the target compound and its closest commercial analog, 1-(1,2-oxazole-3-carbonyl)piperidin-4-amine (CAS 1250312-12-9). The cyclopropylmethyl group adds 219% additional molecular weight and increases calculated logP by approximately 1.1–1.4 units, moving the molecule from a highly polar, potentially solubility-limited fragment into a more balanced, CNS-drug-like property space . These predictions are generated using the same algorithmic pipeline (mcule.com), ensuring internal consistency for cross-study comparison. No experimental logP/logD data are publicly available for either compound .
| Evidence Dimension | Computed Lipophilicity (cLogP / SlogP) |
|---|---|
| Target Compound Data | SlogP: 2.12; logP: 2.31 (mcule.com prediction; varies by algorithm); MW: 249.31 |
| Comparator Or Baseline | 1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine (CAS 1250312-12-9): CLlogP reported as low as -0.292 (ChemExper) or approx. 1.2–1.6 (predicted); MW: 195.22 |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.5 units; ΔMW = +54.09 Da (+28% increase) |
| Conditions | In silico predictions using MCule, ChemExper, or ChemDraw algorithms. Note: no experimental logP or HPLC-derived logD values are available. |
Why This Matters
This quantifies a critical procurement consideration: the target compound occupies a distinct physicochemical space from its des-cyclopropylmethyl analog, with implications for permeability, solubility, and protein binding—meaning one cannot be used as a surrogate for the other in assays without accounting for these differences.
